Product packaging for Quinoxaline-2-sulfonyl fluoride(Cat. No.:CAS No. 1935239-80-7)

Quinoxaline-2-sulfonyl fluoride

Cat. No.: B2967442
CAS No.: 1935239-80-7
M. Wt: 212.2
InChI Key: YNLVTHFJEVZPHF-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Heterocycle in Contemporary Chemical Research

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone of modern medicinal chemistry and materials science. wisdomlib.orgmdpi.comnih.gov Its rigid, planar structure provides a unique framework that can interact with a variety of biological targets, such as enzymes and receptors. researchgate.net This inherent structural feature, combined with the relative ease of functionalization, allows for the fine-tuning of its physicochemical properties, including solubility and binding affinity, for specific therapeutic applications. researchgate.net

Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgmdpi.comnih.govresearchgate.net For instance, certain quinoxaline-based compounds have shown efficacy against various cancer cell lines and have been investigated for their potential as anti-tuberculosis and anti-HIV agents. wisdomlib.orgmdpi.com The versatility of the quinoxaline core has led to its classification as a "privileged scaffold" in drug discovery, signifying its recurring presence in biologically active compounds. mtieat.org Beyond medicine, quinoxaline derivatives are utilized in the development of dyes, fluorescent materials, and organic semiconductors. researchgate.netresearchgate.netrsc.org

The Sulfonyl Fluoride (B91410) Moiety: A Prominent Functional Group in Modern Chemistry

The sulfonyl fluoride group (-SO2F) has emerged as a powerful and versatile functional group in contemporary chemical research, particularly in the fields of chemical biology and drug discovery. rsc.orgsigmaaldrich.comnih.gov Its prominence is attributed to a unique balance of stability and reactivity. rsc.orgnih.gov While remarkably stable under many physiological conditions, the sulfonyl fluoride moiety can be activated to react with specific nucleophilic amino acid residues within proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgjenabioscience.com

This "tunable" reactivity makes sulfonyl fluorides ideal for use as covalent probes to study protein function and as "warheads" in the design of targeted covalent inhibitors. rsc.orgjenabioscience.comacs.org The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions that utilize the reactivity of the S-F bond, has further expanded the applications of sulfonyl fluorides, enabling the rapid and efficient synthesis of complex molecules. acs.orgacs.orgresearchgate.net This has led to their use in a wide range of applications, from the development of new therapeutic agents to the creation of novel materials like ionic liquids. researchgate.netrsc.orgnsf.gov

Interdisciplinary Research Landscape of Quinoxaline and Sulfonyl Fluoride Chemistry

The combination of the quinoxaline heterocycle and the sulfonyl fluoride moiety within a single molecular entity, such as quinoxaline-2-sulfonyl fluoride, has created a fertile ground for interdisciplinary research. This synergy brings together the rich biological and material science applications of the quinoxaline scaffold with the unique reactivity and probing capabilities of the sulfonyl fluoride group.

In medicinal chemistry, the incorporation of a sulfonyl fluoride group onto a quinoxaline core allows for the development of targeted covalent inhibitors. The quinoxaline portion can be designed to bind to a specific protein target, while the sulfonyl fluoride "warhead" can then form a stable covalent bond with a nearby nucleophilic amino acid, leading to potent and prolonged inhibition. rsc.orgnih.gov This approach has the potential to address challenging drug targets that have been difficult to modulate with traditional reversible inhibitors.

In chemical biology, this compound and its derivatives can serve as powerful chemical probes to investigate the biological roles of specific proteins. rsc.orgjenabioscience.com The quinoxaline scaffold provides the basis for molecular recognition, while the sulfonyl fluoride allows for the covalent labeling of the target protein. This enables researchers to identify and study the function of proteins in complex biological systems, contributing to a deeper understanding of cellular processes and disease mechanisms. rsc.orgsigmaaldrich.com

Historical Trajectory and Evolution of Quinoxaline-Sulfonyl Fluoride Research

The journey to the synthesis and study of this compound is built upon a long history of independent research into its constituent parts. The first synthesis of a quinoxaline derivative was reported in 1884 through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub Since then, a vast number of synthetic methods for quinoxaline and its derivatives have been developed, driven by their wide-ranging applications. mtieat.orgrsc.orgrsc.org

The chemistry of sulfonyl fluorides has also seen significant evolution. While their unique reactivity was recognized earlier, the advent of SuFEx click chemistry in 2014, introduced by Sharpless and coworkers, marked a paradigm shift. researchgate.netrhhz.net This new generation of click chemistry provided a reliable and efficient way to construct molecules containing the sulfonyl fluoride group, leading to a surge in their application in various fields. researchgate.netsioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O2S B2967442 Quinoxaline-2-sulfonyl fluoride CAS No. 1935239-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLVTHFJEVZPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinoxaline 2 Sulfonyl Fluoride and Its Structural Analogues

Established Synthetic Pathways for the Quinoxaline (B1680401) Core

The formation of the quinoxaline ring system is a well-documented area of heterocyclic chemistry. Several reliable methods have been developed to construct this bicyclic heteroaromatic scaffold, which serves as the foundational structure for the target compound.

Condensation Reactions of 1,2-Diamines with Dicarbonyl Compounds

The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. acs.orgorganic-chemistry.org This approach is valued for its reliability and the commercial availability of the starting materials. The reaction typically proceeds by forming two new carbon-nitrogen bonds, resulting in the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring.

The choice of catalyst and reaction conditions can significantly influence the efficiency of the condensation. A variety of catalysts have been explored to promote this transformation, ranging from traditional acid and base catalysts to more modern and environmentally benign options. The reaction is versatile, allowing for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl compound. organic-chemistry.org For instance, the condensation of o-phenylenediamine (B120857) with benzil (B1666583) is a model reaction often used to optimize conditions for quinoxaline synthesis. researchgate.net

Catalyst/ReagentSolventConditionsYield (%)Reference
PhenolEthanol/WaterRoom TemperatureHigh researchgate.net
IodineEthanol/WaterMicrowaveExcellent uni.lu
Cellulose (B213188) Sulfuric AcidWater or EthanolRoom TemperatureHigh nih.gov
Copper (II) Sulfate (B86663)Ethanol/WaterNot SpecifiedNot Specified researchgate.net
Cerium (IV) Ammonium NitrateEthanol/WaterNot SpecifiedNot Specified researchgate.net

Oxidative Cyclization Methods for Quinoxaline Synthesis

An alternative and powerful strategy for quinoxaline synthesis involves oxidative cyclization reactions. These methods often start from more readily available precursors than 1,2-dicarbonyl compounds and employ an oxidant to facilitate the ring-closing and aromatization steps. For example, the oxidative cyclization of α-hydroxy ketones with 1,2-phenylenediamines can be catalyzed by a water-soluble copper(II) complex in an aqueous solution, offering a greener alternative to traditional organic solvents. researchgate.net

Another innovative approach utilizes the tandem oxidative azidation and cyclization of N-arylenamines. d-nb.info This method constructs two new carbon-nitrogen bonds in a single operation, using trimethylsilyl (B98337) azide (B81097) as the nitrogen source and an oxidant like (diacetoxyiodo)benzene. d-nb.info These oxidative methods provide access to quinoxaline derivatives that may be difficult to obtain through direct condensation. acs.org

Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to develop more sustainable and environmentally friendly protocols. thieme-connect.de These approaches focus on the use of non-toxic and recyclable catalysts, green solvents like water and ethanol, and energy-efficient reaction conditions. thieme-connect.deresearchgate.net

Examples of green synthetic methods include the use of biodegradable and reusable solid acid catalysts such as cellulose sulfuric acid for the condensation of 1,2-diamines and 1,2-diketones at room temperature. nih.govnih.gov Other green catalysts that have been successfully employed include silica (B1680970) sulfuric acid and various nanocatalysts. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. uni.lutheballlab.com The use of ultrasound has also been shown to promote the reaction under mild conditions. thieme-connect.de

Catalyst/MethodSolventKey AdvantagesReference
Cellulose Sulfuric AcidWater or EthanolBiodegradable, reusable, room temperature nih.govnih.gov
Microwave IrradiationEthanol/WaterRapid reaction times, excellent yields uni.lutheballlab.com
UltrasoundNot SpecifiedMild conditions, high purity thieme-connect.de
NanocatalystsVariousHigh activity, reusability, high stability jddtonline.info

Advanced Strategies for Sulfonyl Fluoride (B91410) Group Introduction

Once the quinoxaline core is synthesized, the next critical step is the introduction of the sulfonyl fluoride moiety at the 2-position. This is typically achieved through a two-step sequence involving the formation of a sulfonyl chloride intermediate followed by a halogen exchange reaction. Direct methods from sulfonic acids are also being developed.

Halogen Exchange Reactions from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-established and reliable transformation. This halogen exchange reaction is typically accomplished using a fluoride source such as potassium fluoride (KF). The reaction conditions can be optimized to achieve high yields. For instance, a simple and mild procedure using KF in a water/acetone biphasic mixture has been shown to be highly effective for a wide range of sulfonyl chlorides, affording the corresponding sulfonyl fluorides in high yields (84-100%). mdpi.comCurrent time information in Bangalore, IN. The presence of a small amount of water can enhance the rate of substitution. mdpi.com

The precursor, quinoxaline-2-sulfonyl chloride, can be synthesized by the chlorosulfonation of a pre-formed quinoxaline. This electrophilic substitution reaction introduces the -SO2Cl group onto the quinoxaline ring.

Fluorinating AgentSolventConditionsYield (%)Reference
Potassium Fluoride (KF)Water/AcetoneRoom Temperature84-100 mdpi.comCurrent time information in Bangalore, IN.
Potassium Fluoride (KF)Anhydrous AcetonitrileNot SpecifiedNot Specified mdpi.com
Potassium Bifluoride (KHF2)Not SpecifiedNot SpecifiedNot Specified rsc.org

Conversion from Sulfonic Acids and Salts

More direct methods for the synthesis of sulfonyl fluorides involve the conversion of sulfonic acids or their salts. These approaches avoid the need to first prepare the often-unstable sulfonyl chlorides. One strategy involves a one-pot, two-step protocol where the sulfonic acid is first converted to the sulfonyl chloride in situ using reagents like cyanuric chloride, followed by halogen exchange. researchgate.net

Recent advancements have led to direct deoxyfluorination methods. For example, sulfonic acid sodium salts can be converted to sulfonyl fluorides in high yields (90-99%) using thionyl fluoride. Another promising reagent is Xtalfluor-E®, a bench-stable solid that allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under milder conditions. researchgate.net These methods represent a significant step forward in providing more efficient and practical access to sulfonyl fluorides. researchgate.net

ReagentSubstrateConditionsYield (%)Reference
Thionyl FluorideSulfonic Acid Sodium SaltsNot Specified90-99
Xtalfluor-E®Sulfonic Acids and SaltsMilder Conditions41-94 researchgate.net
Cyanuric Chloride then KHF2Sulfonic Acids/Sulfonates60 °C, AcetonitrileNot Specified rsc.org

Radical Fluorosulfonylation Methodologies

Radical fluorosulfonylation has emerged as a powerful and concise method for the synthesis of sulfonyl fluorides. rsc.org These reactions proceed via the generation of a highly reactive fluorosulfonyl radical (FSO₂•), which can engage with various unsaturated systems. nih.gov This approach is particularly valuable for accessing alkenyl and aliphatic sulfonyl fluorides, structures that can be challenging to obtain through traditional cross-coupling methods. nih.govresearchgate.net

The generation of the fluorosulfonyl radical is a key step in these methodologies. A common precursor is sulfuryl chlorofluoride (FSO₂Cl), which can be induced to form the FSO₂• radical under photoredox or electrochemical conditions. nih.govacs.orgthieme-connect.com Liao and co-workers developed the first photoredox-catalyzed radical fluorosulfonylation of alkenes using FSO₂Cl as the radical source, providing a novel route to alkenyl sulfonyl fluorides with broad substrate scope. rsc.org Alternative radical precursors have also been developed, including benzoimidazolium fluorosulfonates and vinyl fluorosulfates, expanding the toolkit for these transformations. rsc.org

Recent advancements have focused on metal-free conditions. For instance, a photocatalytic system using an organic dye can facilitate the radical hydro-fluorosulfonylation of both unactivated alkenes and alkynes, demonstrating the versatility of this approach for late-stage functionalization of complex molecules like natural products and drugs. rsc.org These radical methods offer a significant advantage due to their mild reaction conditions and high tolerance for various functional groups. nih.govrsc.org

Table 1: Overview of Radical Fluorosulfonylation Precursors

PrecursorGeneration MethodApplicationReference
Sulfuryl Chlorofluoride (FSO₂Cl)Photoredox Catalysis, ElectrochemicalSynthesis of alkenyl, β-keto, and aliphatic sulfonyl fluorides nih.govacs.orgrsc.org
Benzoimidazolium FluorosulfonatesPhotoredox OrganocatalysisSynthesis of β-keto sulfonyl fluorides from vinyl acetates rsc.orgthieme-connect.comthieme-connect.com
Alkynyl Sulfonyl FluoridesNot specifiedGeneration of FSO₂• for further reactions rsc.org
Vinyl FluorosulfatesNot specifiedGeneration of FSO₂• for further reactions rsc.org

Electrochemical Synthesis of Sulfonyl Fluorides

Electrosynthesis offers a green and efficient alternative for the preparation of sulfonyl fluorides, often avoiding harsh reagents and metal catalysts. sioc-journal.cn These methods leverage electrochemical oxidation or reduction to facilitate the formation of the C–SO₂F bond.

Several distinct electrochemical strategies have been reported:

Oxidative Coupling: One approach involves the electrochemical oxidative coupling of thiols with a fluoride source, such as potassium fluoride. thieme.de This method provides a direct route to sulfonyl fluorides from readily available starting materials. thieme.de

From Sulfonyl Hydrazides: An alternative protocol describes the synthesis of sulfonyl fluorides from sulfonyl hydrazides in the presence of triethylamine (B128534) trihydrofluoride (Et₃N·3HF). rsc.org This reaction proceeds under constant current, using n-Bu₄NI as both an electrolyte and a redox catalyst to generate the key sulfonyl radical intermediate. rsc.org

Radical Fluorosulfonylation: Electrochemistry can also be used to initiate radical fluorosulfonylation reactions. For example, the reaction of vinyl triflates or vinyl acetates with FSO₂Cl can be promoted electrochemically to produce valuable β-keto sulfonyl fluorides. acs.orgsioc-journal.cn This electroreductive protocol is notable for its use of inexpensive graphite (B72142) felt electrodes, mild conditions, and scalability, including applicability in continuous-flow reactors. acs.orgsioc-journal.cn

A general electrosynthesis has also been developed for sulfonimidoyl fluorides, which are aza-bioisosteres of sulfonyl fluorides, via the oxidative nucleophilic fluorination of sulfinamides. chinesechemsoc.org This highlights the broader applicability of electrochemical methods in SuFEx chemistry. chinesechemsoc.org

Table 2: Selected Electrochemical Syntheses of Sulfonyl Fluorides

Starting MaterialReagentsKey FeaturesProduct TypeReference
ThiolsPotassium Fluoride (KF)Oxidative couplingAryl/Alkyl Sulfonyl Fluorides thieme.de
Sulfonyl HydrazidesEt₃N·3HF, n-Bu₄NIRedox catalysis, constant currentAryl/Alkyl Sulfonyl Fluorides rsc.org
Vinyl TriflatesFSO₂ClElectroreductive, metal-free, graphite electrodesβ-Keto Sulfonyl Fluorides acs.org
Vinyl AcetatesFSO₂ClElectroreductive, catalyst-free, flow-compatibleβ-Keto Sulfonyl Fluorides sioc-journal.cn
SulfinamidesEt₃N·3HFOxidative nucleophilic fluorinationSulfonimidoyl Fluorides chinesechemsoc.org

Mechanochemical Protocols for Sulfonyl Fluoride Formation

Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a sustainable and highly efficient route to sulfonyl fluorides. kuleuven.be These protocols are typically performed under solvent-free or low-solvent conditions in a ball mill, leading to significant environmental advantages and often shorter reaction times compared to traditional solution-based syntheses. kuleuven.beacs.org

A prominent mechanochemical method involves the conversion of stable sulfur(VI) 2-methylimidazoles into the corresponding sulfonyl fluorides. acs.orgkuleuven.be In this procedure, the imidazole (B134444) precursor is milled with potassium bifluoride (KHF₂), which serves as the fluorine source, in the presence of acetic acid. kuleuven.beacs.org This imidazole-to-fluorine exchange is applicable to a wide range of substrates, affording sulfonyl, sulfonimidoyl, and sulfoxyl fluorides in moderate to excellent yields. acs.orgkuleuven.be An added benefit of this approach is the simplified purification, which can often be achieved by a simple silica plug filtration. kuleuven.be

The reaction conditions are straightforward: the starting material, KHF₂, and acetic acid are milled in a PTFE-coated or Y-ZrO₂ milling jar for a set period, typically around 90 minutes at a frequency of 25 Hz. kuleuven.be This solvent-free method avoids the solubility issues that can plague solution-phase chemistry and represents a green, resource-efficient strategy for accessing important sulfur(VI) fluoride compounds. kuleuven.bekuleuven.be

Transition-Metal-Catalyzed and Organocatalytic Routes to Sulfonyl Fluorides

Catalytic methods provide powerful and versatile platforms for the synthesis of sulfonyl fluorides, with both transition metals and small organic molecules being employed to facilitate these transformations. sigmaaldrich.com

Transition-Metal-Catalyzed Routes: These methods typically involve the coupling of an aryl halide, triflate, or boronic acid with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.org The resulting sulfinate intermediate is then oxidized and fluorinated to yield the final sulfonyl fluoride. acs.org Palladium catalysis is commonly used for these cross-coupling reactions. researchgate.net For instance, aryl sulfonyl fluorides can act as electrophiles in Pd-catalyzed Suzuki-Miyaura cross-couplings, demonstrating their unique reactivity. researchgate.net Copper-catalyzed reactions of aryl diazonium salts with DABSO also provide an effective route, proceeding through an aryl radical intermediate. acs.org More recently, bismuth(III) catalysis has been introduced as a redox-neutral method to convert aryl boronic acids into aryl sulfonyl fluorides in the presence of SO₂ and an oxidant like Selectfluor. organic-chemistry.org

Organocatalytic Routes: Organocatalysis offers a metal-free alternative for sulfonyl fluoride synthesis and modification. N-heterocyclic carbenes (NHCs) have been shown to catalyze the SuFEx reaction between sulfonyl fluorides and various nucleophiles. chemrxiv.orgchemrxiv.org For example, under NHC catalysis, phenols and alcohols react with sulfonyl fluorides to produce sulfonate esters. chemrxiv.org A relay catalysis system using an NHC and 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the reaction with amines to form sulfonamides. chemrxiv.orgchemrxiv.org

Photoredox organocatalysis has also been successfully applied. In one example, a metal-free synthesis of β-keto sulfonyl fluorides was achieved through the radical fluorosulfonylation of ketone-derived vinyl acetates. thieme-connect.comthieme-connect.com This reaction uses an organic photocatalyst and a benzoimidazolium-based fluorosulfonyl radical precursor, highlighting a complementary approach to the electrochemical and metal-catalyzed methods. thieme-connect.comthieme-connect.com

Synthetic Approaches Targeting Quinoxaline-2-sulfonyl Fluoride

While general methods for sulfonyl fluoride synthesis are well-established, the direct and regioselective installation of a sulfonyl fluoride group at the 2-position of a quinoxaline ring presents specific challenges. The electronic properties of the quinoxaline heterocycle typically direct electrophilic substitution to the benzene ring portion of the scaffold.

Direct C-H fluorosulfonylation at the 2-position of an unsubstituted quinoxaline is not a commonly reported transformation. Electrophilic substitution reactions, such as chlorosulfonation with chlorosulfonic acid, typically occur on the benzo-fused ring, leading to intermediates like 2,3-diphenylquinoxaline-6-sulfonyl chloride or 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. researchgate.netmdpi.com

Achieving functionalization at the C2 or C3 position often requires a different strategy. For quinoxalin-2(1H)-one scaffolds, regioselective functionalization at the C3-position has been demonstrated. nih.govresearchgate.net For example, a Selectfluor-promoted oxidative coupling of quinoxalin-2(1H)-ones with thiols can introduce a sulfur linkage at the C3 position, which could potentially serve as a handle for conversion to a sulfonyl fluoride. nih.gov

A plausible strategy for accessing the desired 2-sulfonyl fluoride would likely involve a multi-step sequence starting with a pre-functionalized quinoxaline, such as a 2-halo- or 2-aminoquinoxaline, which could then be converted to the target compound. Another potential route is the regioselective synthesis of a 4-fluorosulfonyl 1,2,3-triazole, which could theoretically be constructed onto a molecule already containing a quinoxaline core. nih.gov

A more practical and widely documented approach for synthesizing sulfonyl fluorides is the sequential conversion from a more accessible precursor, most notably a sulfonyl chloride. mdpi.com This two-step strategy is highly relevant for the synthesis of this compound.

The general process would involve:

Synthesis of a Quinoxaline-2-sulfonyl Chloride Precursor: The primary challenge is the regioselective synthesis of the sulfonyl chloride at the 2-position. This would likely require a method other than direct chlorosulfonation. One could envision the oxidation of a quinoxaline-2-thiol (B7761206) or the Sandmeyer-type reaction of a 2-aminoquinoxaline to install the sulfonyl chloride group.

Halide Exchange (HALEX) Reaction: Once the quinoxaline-2-sulfonyl chloride is obtained, it can be converted to the corresponding sulfonyl fluoride via a nucleophilic fluorine-for-chlorine substitution. This is a standard and robust transformation. mdpi.com The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). kuleuven.bemdpi.com To enhance the reactivity, a phase-transfer catalyst like 18-crown-6 (B118740) ether is often employed, particularly when using KF in an aprotic solvent like acetonitrile. mdpi.com

Alternatively, sulfonic acids or their salts can serve as precursors. nih.gov A one-pot, two-step procedure can convert sulfonic acids first to the sulfonyl chloride in situ using an agent like cyanuric chloride, followed by the addition of a fluoride source. mdpi.comnih.gov A direct deoxyfluorination of sulfonic acids using reagents like Xtalfluor-E® also provides a route to sulfonyl fluorides. nih.gov The synthesis of a quinoxaline-2-sulfonic acid would therefore be a key intermediate step in this strategy.

One-Pot and Multicomponent Reactions for Quinoxaline-Sulfonyl Fluoride Systems

The development of synthetic routes that minimize step-count and resource utilization is a cornerstone of modern organic chemistry. One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for achieving these goals. In the realm of quinoxaline chemistry, these approaches have been successfully applied to construct the core heterocyclic system and introduce the desired sulfonyl fluoride functionality in a single, streamlined process.

A notable advancement in this area is the visible-light-mediated radical 1-fluorosulfonyl-2-heteroarylation of unactivated alkenes. acs.org This three-component reaction provides a direct and efficient pathway to SO2F-containing quinoxalin-2(1H)-ones. acs.orgnih.gov The reaction, developed by Liao and coworkers, utilizes a transition-metal-free photocatalytic system to bring together a quinoxalin-2(1H)-one, an unactivated alkene, and a 1-fluorosulfonyl-2-arylbenzoimidazolium triflate (FABI) salt as the fluorosulfonylating agent. acs.orgresearchgate.net

The reaction proceeds under mild conditions, employing a photocatalyst such as 4CzIPN and visible light irradiation. rhhz.netccspublishing.org.cnresearchgate.net This method is characterized by its broad substrate scope and good functional group tolerance, allowing for the synthesis of a diverse library of C3-substituted quinoxalinones bearing a sulfonyl fluoride group. acs.org The proposed mechanism involves the photocatalytic generation of a fluorosulfonyl radical from the FABI salt, which then adds to the alkene. The resulting radical intermediate is then trapped by the quinoxalin-2(1H)-one to afford the final product. researchgate.net

The utility of this methodology is highlighted by its applicability to the late-stage functionalization of complex molecules, a critical aspect of drug discovery programs. acs.orgnih.gov The sulfonyl fluoride group, once installed, can be further elaborated through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, opening avenues for the creation of bioconjugates and functional materials. acs.org

A representative set of substrates and their corresponding product yields for this three-component reaction is presented in the table below, showcasing the versatility of this synthetic strategy.

Quinoxalin-2(1H)-one DerivativeAlkeneProductYield (%)
1-Methylquinoxalin-2(1H)-oneStyrene3-(1-Phenyl-2-(fluorosulfonyl)ethyl)-1-methylquinoxalin-2(1H)-one85
1-Ethylquinoxalin-2(1H)-one4-Methylstyrene3-(2-(Fluorosulfonyl)-1-(p-tolyl)ethyl)-1-ethylquinoxalin-2(1H)-one82
1-Benzylquinoxalin-2(1H)-one4-Chlorostyrene1-Benzyl-3-(1-(4-chlorophenyl)-2-(fluorosulfonyl)ethyl)quinoxalin-2(1H)-one78
1-(4-Fluorobenzyl)quinoxalin-2(1H)-one1-Octene3-(1-(Fluorosulfonyl)decan-2-yl)-1-(4-fluorobenzyl)quinoxalin-2(1H)-one65
7-Chloro-1-methylquinoxalin-2(1H)-oneCyclohexene7-Chloro-3-(2-(fluorosulfonyl)cyclohexyl)-1-methylquinoxalin-2(1H)-one75

Table 1. Examples of this compound Analogs Synthesized via a Visible-Light-Mediated Three-Component Reaction.

This synthetic approach represents a significant step forward in the efficient and modular synthesis of this compound derivatives, providing a valuable tool for the exploration of their chemical and biological properties. The mild reaction conditions and broad applicability underscore the power of one-pot and multicomponent strategies in modern synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of Quinoxaline 2 Sulfonyl Fluoride

Intrinsic Reactivity Profile of the Sulfonyl Fluoride (B91410) Group within the Quinoxaline (B1680401) Framework

The sulfonyl fluoride (-SO2F) moiety, particularly when attached to an aromatic framework like quinoxaline, possesses a unique reactivity profile that has garnered significant attention in chemical synthesis and chemical biology. Its stability, combined with a latent reactivity that can be selectively unleashed, makes it a powerful functional group.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry transformation, valued for its efficiency, reliability, and operational simplicity under metal-free conditions. researchgate.netmonash.edu The core principle of SuFEx chemistry lies in the robust yet tunable reactivity of the sulfur(VI)-fluoride bond. nih.gov This bond, while remarkably stable to hydrolysis and thermolysis, can be activated to react with a wide array of nucleophiles, leading to the formation of highly stable sulfonate, sulfonamide, or sulfate (B86663) linkages. researchgate.netnih.gov The development of SuFEx, introduced by Sharpless and co-workers in 2014, rests on the exceptional reactivity of sulfonyl fluorides and related S(VI)-F compounds with nucleophiles like silyl (B83357) ethers and amines. researchgate.netnih.gov

A key advantage of SuFEx chemistry is its broad scope and compatibility with a diverse range of functional groups, making it suitable for complex molecular construction. researchgate.netresearchgate.net The reactions are often tolerant of aqueous conditions and are thermally inert, which expands their applicability in various fields, including polymer science, drug discovery, and bioconjugation for modifying biomolecules. researchgate.net The SuFEx process allows for the reliable and near-perfect substitution of the S(VI)-F bond, creating covalent connections through a sulfur(VI) hub. nih.gov This has been demonstrated with various SuFExable connectors, such as sulfuryl fluoride (SO2F2) and ethenesulfonyl fluoride (ESF), which forge stable links between molecular modules. monash.educshl.edu The applications of SuFEx have expanded to include the synthesis of tosylates, the post-polymerization modification of materials, and even the capture of specific protein side-chains in living cells, highlighting its transformative impact. nih.govresearchgate.net

A defining characteristic of the sulfonyl fluoride group is its remarkable chemoselectivity and tolerance for a wide variety of other functional groups. bohrium.comresearchgate.net The S-F bond's high strength and polarization contribute to the group's stability, differentiating it from more reactive sulfonyl halides like sulfonyl chlorides. nih.govresearchgate.net This stability allows the -SO2F group to remain intact during numerous chemical transformations performed on other parts of the molecule. bohrium.comacs.org

Research has comprehensively demonstrated that the -SO2F moiety is compatible with conditions required for amide and ester formation, directed ortho-lithiation, and various transition-metal-catalyzed cross-coupling reactions. researchgate.netbohrium.com Furthermore, the group is stable towards many reduction and oxidation reactions, cycloadditions, and radical reactions. bohrium.com This high degree of functional group tolerance is a cornerstone of its utility. For instance, complex molecules containing sensitive functionalities such as free alcohols, tertiary amines, esters, and pyridines can undergo reactions without affecting the sulfonyl fluoride group. acs.org This robust nature ensures that the SuFEx reaction itself can be performed as a highly selective "click" reaction, compatible with a multitude of functional groups present on the coupling partners. researchgate.netbohrium.com This combination of high stability under various conditions and selective reactivity makes sulfonyl fluorides ideal reagents for late-stage functionalization in drug discovery and for the synthesis of complex chemical probes. acs.orgrsc.org

The sulfonyl fluoride group in quinoxaline-2-sulfonyl fluoride is an electrophilic center that reacts with a range of nucleophiles. The SuFEx reaction is a prime example of this reactivity, typically involving substitution at the sulfur center. researchgate.net The reactivity spans across oxygen, nitrogen, and carbon-based nucleophiles, although the specific outcomes can be influenced by the nature of the nucleophile. researchgate.netbohrium.com

Oxygen-Based Nucleophiles: Sulfonyl fluorides readily react with oxygen nucleophiles. Phenols (often as silyl ethers) and alkoxides are common partners in SuFEx reactions, forming stable sulfonate esters. researchgate.netnih.gov The reaction with phenols, in particular, is a cornerstone of SuFEx chemistry, used for linking molecular fragments. nih.gov Water can act as a nucleophile, leading to hydrolysis, but sulfonyl fluorides are significantly more stable towards hydrolysis compared to their chloride counterparts. nih.gov

Nitrogen-Based Nucleophiles: Primary and secondary amines are effective nucleophiles for SuFEx reactions, yielding stable sulfonamides. nih.gov This reaction is widely used in medicinal chemistry and for bioconjugation. researchgate.net Sulfonyl fluorides have been shown to react with the nucleophilic side chains of amino acids, including the lysine, histidine, arginine, serine, and threonine residues in proteins. enamine.net Neutral amine nucleophiles are also effective, showcasing the broad applicability of this reaction. acs.org

Carbon-Based Nucleophiles: While reactions with oxygen and nitrogen nucleophiles are more central to SuFEx chemistry, sulfonyl fluorides can also react with certain carbon-based nucleophiles. mdpi.com However, these reactions are less common. The electrophilic nature of the quinoxaline ring itself often provides a more favorable site for attack by strong carbon nucleophiles. mdpi.com Alkyl sulfonyl fluorides, where the sulfonyl group acidifies the α-protons, can participate in C-C bond formation. chemrxiv.org

Table 1: Reactivity of Sulfonyl Fluorides with Various Nucleophiles

Nucleophile Class Example Nucleophile Product Type Reference(s)
Oxygen Phenols / Aryl Silyl Ethers Aryl Sulfonate Esters researchgate.net, nih.gov
Alcohols / Alkoxides Alkyl Sulfonate Esters acs.org
Water Sulfonic Acids (Hydrolysis) nih.gov
Nitrogen Primary/Secondary Amines Sulfonamides nih.gov
Amino Acid Residues (Lys, Tyr, etc.) Protein Conjugates nih.gov, enamine.net
NH-Azoles N-Sulfonylated Azoles acs.org
Carbon Strong Alkyl Nucleophiles (e.g., n-BuLi) Limited Reactivity mdpi.com
Stabilized Carbanions C-Sulfonylation Products chemrxiv.org

| Other | Sulfoximines | N-Sulfonylated Sulfoximines | acs.org |

Reactivity of the Quinoxaline Core in this compound Derivatives

The reactivity of the quinoxaline ring system is significantly modulated by the presence and position of its substituents. A sulfonyl fluoride group at the 2-position exerts a powerful electronic influence on the heterocyclic core.

The sulfonyl group (-SO2-) is a potent electron-withdrawing group (EWG). udayton.edu When placed at the 2-position of the quinoxaline ring, the -SO2F substituent strongly deactivates the entire aromatic system towards electrophilic attack through its inductive and resonance effects. Conversely, it significantly activates the ring, particularly the pyrazine (B50134) portion, towards nucleophilic attack. udayton.edugoogle.com

This activation occurs because the EWG delocalizes the negative charge of the Meisenheimer-like intermediate formed during nucleophilic aromatic substitution (SNAr), thereby stabilizing the transition state and accelerating the reaction. udayton.edu The presence of the nitrogen atoms in the pyrazine ring already makes the quinoxaline scaffold electron-deficient and susceptible to nucleophilic substitution. researchgate.netresearchgate.net The addition of a strong EWG like -SO2F at the C2 position further enhances this electrophilic character, making positions such as C3 particularly prone to attack by nucleophiles. udayton.edunih.gov Therefore, the sulfonyl fluoride group not only acts as a reactive handle for SuFEx chemistry but also fundamentally alters the reactivity of the quinoxaline core itself, predisposing it to nucleophilic substitution reactions. google.com

The substitution patterns on the quinoxaline ring are dictated by the inherent electronic properties of the heterocycle and the influence of existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The quinoxaline ring is inherently electron-deficient and thus favors nucleophilic substitution over electrophilic substitution. researchgate.netresearchgate.net Nucleophilic attack generally occurs on the pyrazine ring at the C2 and C3 positions. mdpi.comresearchgate.net In this compound, the -SO2F group at C2 makes the C3 position a prime target for nucleophilic attack, leading to 2,3-disubstituted quinoxaline derivatives. mdpi.com This can occur via substitution of a hydrogen atom (in what is known as Vicarious Nucleophilic Substitution, VNS) or a suitable leaving group. rsc.org The presence of N-oxide fragments can also activate the C6 and C7 positions on the benzene (B151609) ring for nucleophilic substitution. nih.gov The reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles (N, O, S-based) is a well-established method for creating diverse quinoxaline derivatives, underscoring the susceptibility of the C2/C3 positions to SNAr. udayton.eduresearchgate.net

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the unsubstituted quinoxaline ring is difficult due to the deactivating effect of the pyrazine nitrogens. When it does occur, substitution happens on the benzene ring, typically at the C5 and C8 positions, or to a lesser extent at C6 and C7. logos-verlag.de However, in this compound, the powerful deactivating nature of the -SO2F group makes electrophilic substitution even more challenging. Any potential EAS would be strongly directed away from the pyrazine ring and would face a highly deactivated benzene ring, making such reactions low-yielding and of limited synthetic utility.

Table 2: Summary of Aromatic Substitution Reactivity for this compound

Reaction Type Position(s) of Attack Influence of -SO2F Group Typical Reagents Reference(s)
Nucleophilic Aromatic Substitution (SNAr) C3 (primary), C2 (if SF is displaced) Strong Activation Organolithiums, Grignard reagents, Amines, Alkoxides mdpi.com, researchgate.net

| Electrophilic Aromatic Substitution (EAS) | C5, C8 (on benzene ring) | Strong Deactivation | Nitrating agents (HNO3/H2SO4), Halogens (Br2) | logos-verlag.de |

Advanced Chemical Transformations and Derivatization Strategies for this compound

The this compound moiety is a versatile functional group that enables a variety of advanced chemical transformations. Its unique reactivity profile allows for its use as a precursor in the formation of other important sulfur-containing functional groups, as a stable handle in metal-catalyzed reactions, and as a directing group for further functionalization of the quinoxaline core.

Formation of Sulfonamides and Sulfonate Esters

This compound serves as an excellent electrophile for the synthesis of the corresponding sulfonamides and sulfonate esters through reactions with nucleophiles. This reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their efficiency and high yields under mild conditions. sigmaaldrich.com The sulfonyl fluoride group is generally more stable than the corresponding sulfonyl chloride but is sufficiently reactive to engage with a wide range of nucleophiles. sigmaaldrich.com

The reaction with primary or secondary amines leads to the formation of stable quinoxaline-2-sulfonamides. Similarly, reaction with alcohols or phenols in the presence of a suitable base affords quinoxaline-2-sulfonate esters. These transformations are valuable for creating libraries of compounds for biological screening, as the sulfonamide and sulfonate ester groups are prevalent in many bioactive molecules. researchgate.netacs.org Research on closely related heterocyclic sulfonyl fluorides, such as 4-oxo-4,5-dihydropyrazolo[1,5-a]this compound, has demonstrated successful SuFEx reactions, underscoring the applicability of this chemistry to the quinoxaline scaffold. researchgate.net Furthermore, studies on quinoxaline 1,4-dioxides have shown that sulfonyl groups can be displaced by amino groups, highlighting the susceptibility of the quinoxaline ring system to nucleophilic attack at positions activated by electron-withdrawing groups. mdpi.com

The general reactions are summarized in the table below:

ReactantNucleophileProduct
This compoundPrimary/Secondary Amine (R¹R²NH)Quinoxaline-2-sulfonamide
This compoundAlcohol/Phenol (R³OH)Quinoxaline-2-sulfonate ester

These reactions typically proceed under mild conditions, often with a base to facilitate the nucleophilic attack, and offer a straightforward method for diversifying the quinoxaline core. deogiricollege.orgorganic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

The quinoxaline scaffold is frequently modified using transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. Chloroquinoxalines, for instance, are well-established substrates in reactions like Suzuki, Heck, and Sonogashira couplings. nih.gov

A significant advantage of the sulfonyl fluoride group is its general stability under the conditions required for many transition-metal-catalyzed reactions. enamine.net This stability allows for the this compound to be used in cross-coupling reactions where a halogen atom at another position on the quinoxaline ring (e.g., at C-3, C-6, or C-7) acts as the reactive site. The sulfonyl fluoride moiety remains intact, available for subsequent transformations, such as the SuFEx reactions described previously. Hetaryl halides bearing a sulfonyl fluoride group are known to be versatile substrates in palladium-catalyzed cross-coupling reactions. enamine.net This dual reactivity makes quinoxaline-2-sulfonyl fluorides bearing an additional halide valuable building blocks in medicinal chemistry and materials science. researchgate.netacs.org

The general catalytic cycle for such cross-coupling reactions involves three main steps: oxidative addition of the transition metal (commonly palladium or nickel) to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. acs.orgrsc.org

Cross-Coupling ReactionCoupling Partner (example)Catalyst System (example)Resultant Bond
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseC-C (Aryl-Quinoxaline)
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseC-C (Alkenyl-Quinoxaline)
Sonogashira CouplingTerminal alkynePd(PPh₃)₂, CuI, baseC-C (Alkynyl-Quinoxaline)

While direct cross-coupling involving the C-SO₂F bond is not typical, its stability allows for selective functionalization at other positions of the quinoxaline ring.

Directed Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. The resulting organolithium species can then be trapped with various electrophiles.

The sulfonyl fluoride group is recognized as a potent directing group for lithiation. researchgate.net Its strong electron-withdrawing nature acidifies the protons at adjacent positions, making them susceptible to deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net In the case of this compound, the sulfonyl fluoride group is expected to direct lithiation specifically to the C-3 position of the quinoxaline ring. Subsequent reaction of the C-3 lithiated intermediate with an electrophile allows for the introduction of a wide range of functional groups at this position.

This methodology has been successfully applied to other aromatic and heteroaromatic sulfonyl fluorides. researchgate.netthieme-connect.de For example, the functionalization of N,N-dialkylferrocenesulfonamides has been achieved through deprotolithiation-trapping sequences, where the sulfonyl group directs the reaction. acs.orgresearchgate.net

The general sequence is outlined below:

StepReagentsIntermediate/Product
1. Directed LithiationThis compound, LiTMP, THF, -78 °C3-Lithio-quinoxaline-2-sulfonyl fluoride
2. Electrophilic QuenchElectrophile (e.g., TMSCl, DMF, R-X)3-Substituted-quinoxaline-2-sulfonyl fluoride

This approach provides a reliable method for synthesizing 2,3-disubstituted quinoxalines, which are important scaffolds in various fields. researchgate.net

Oxidative O-S Cross-Coupling in Related Quinoxalinones

While the previous sections focused on the reactivity of the pre-formed this compound, a related and important transformation involves the synthesis of 2-sulfonyloxylated quinoxalines from quinoxalinone precursors. This is achieved through an oxidative O-S cross-coupling reaction.

Recent studies have established metal-free protocols for the C-2 sulfonylation of quinoxalinones. In this reaction, a quinoxalinone is coupled with a sodium sulfinate in the presence of an oxidant. This method provides direct access to 2-sulfonyloxylated quinoxalines, which are themselves versatile intermediates for further derivatization. This transformation is significant as it offers a mild and environmentally friendly alternative to traditional methods that might require harsher conditions or the use of metal catalysts. Electrochemical methods have also been developed for this oxidative O-S coupling, further enhancing the green credentials of this synthetic strategy. The resulting sulfonyloxyl group can act as a leaving group in subsequent nucleophilic substitution reactions, allowing for the introduction of various substituents at the C-2 position of the quinoxaline core.

Structural Characterization and Computational Studies of Quinoxaline 2 Sulfonyl Fluoride

Advanced Spectroscopic and Diffraction Techniques

Advanced analytical methods are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule and understanding the non-covalent forces that govern its crystal packing.

Single-Crystal X-ray Diffraction Analysis of Quinoxaline-2-sulfonyl Fluoride (B91410) and Analogues

For instance, the synthesis of quinoxaline-6-sulfonyl chloride has been documented, serving as a key intermediate for a variety of sulfonyl derivatives. researchgate.net The crystallographic analysis of numerous other quinoxaline (B1680401) compounds reveals a generally planar quinoxaline ring system. rsc.orgbeilstein-journals.orgbeilstein-journals.org Similarly, crystal structures of various aromatic sulfonyl fluorides have been extensively studied, detailing the geometry of the sulfonyl fluoride group. nih.govresearchgate.net Based on these analogues, it is anticipated that the quinoxaline ring in quinoxaline-2-sulfonyl fluoride would be essentially planar, with the sulfonyl fluoride group adopting a tetrahedral geometry.

Interactive Table: Crystallographic Data for Selected Quinoxaline Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate (B86663) Orthorhombic Pbcn 9.7339 9.6038 18.4128 90 researchgate.net
Fluorine-functionalized thiosemicarbazone Monoclinic P2₁/c 11.2345 19.5573 10.5485 105.00 mdpi.com

Analysis of Hydrogen Bonding, Halogen Bonding, and π-π Stacking Interactions

The solid-state architecture of organic molecules is significantly influenced by a network of non-covalent interactions. In the case of this compound, several key interactions are expected to play a role.

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, in the presence of suitable solvents or co-formers, the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Studies on other quinoxaline derivatives have highlighted the importance of hydrogen bonding in their crystal packing. beilstein-journals.orgnih.govnih.gov

Halogen Bonding: The fluorine atom of the sulfonyl fluoride group can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Research on other aromatic sulfonyl fluorides has shown that both the fluorine and oxygen atoms contribute significantly to intermolecular interactions. nih.gov

π-π Stacking: The planar aromatic quinoxaline ring is highly susceptible to π-π stacking interactions, which are crucial in stabilizing the crystal lattice. These interactions are a common feature in the crystal structures of numerous quinoxaline derivatives, often leading to the formation of columnar or layered structures. nih.govresearchgate.netrsc.orgnih.govrsc.org It is highly probable that π-π stacking is a dominant interaction in the solid-state packing of this compound.

Elucidation of Molecular Conformation and Packing in the Solid State

The nature and position of substituents on the quinoxaline ring can significantly influence the solid-state packing. rsc.orgbeilstein-journals.org In the case of this compound, the sulfonyl fluoride group at the 2-position is expected to influence the packing arrangement through the aforementioned hydrogen and halogen bonding, as well as dipole-dipole interactions. The interplay between these specific interactions and the more general π-π stacking will ultimately dictate the final, most stable crystalline form. The introduction of electron-withdrawing groups, such as the sulfonyl fluoride, has been shown to enhance intermolecular interactions in quinoxaline-based systems. beilstein-journals.org

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org DFT calculations can provide valuable insights into the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the nature of chemical bonds within a molecule.

Interactive Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 213.01285 138.8
[M+Na]⁺ 234.99479 150.3
[M-H]⁻ 210.99829 140.2
[M+NH₄]⁺ 230.03939 156.6
[M+K]⁺ 250.96873 146.3

Data sourced from PubChem, calculated using CCSbase. uni.lu

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.orgrsc.orgnih.gov These simulations can provide a detailed understanding of the conformational flexibility, stability, and intermolecular interactions of a molecule in various environments.

MD simulations have been successfully applied to study the conformational dynamics and binding stability of other quinoxaline derivatives in biological systems. rsc.orgnih.gov For sulfonyl fluorides, MD simulations have been used to investigate their stability and interactions. rsc.orgresearchgate.net An MD simulation of this compound could reveal the rotational freedom of the sulfonyl fluoride group relative to the quinoxaline ring and the stability of different conformers. Furthermore, simulations in a condensed phase could elucidate the dynamic nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, providing a more complete picture of its behavior in a realistic environment.

Quantum Chemical Calculations of Intermolecular Interaction Energies

Quantum chemical calculations serve as a powerful tool for elucidating the nature and strength of intermolecular interactions that govern the solid-state architecture of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of non-covalent forces that dictate crystal packing and polymorphism. nih.gov

Researchers simulate interactions between neighboring molecules by analyzing them as a single unit or a dimeric cluster, which mimics the conditions in a condensed phase. doi.org The "broken symmetry" approach within DFT is a common method used to calculate the energies of singlet and triplet states of such clusters, from which exchange integrals (J) can be determined. doi.org These calculations can quantify both ferromagnetic (aligning spins) and antiferromagnetic (opposing spins) interactions between radical centers if present. doi.org For instance, in studies of related organic radicals, intramolecular ferromagnetic interactions were calculated to be around J ≈ 7 cm⁻¹, while intermolecular interactions varied significantly with molecular orientation, reaching values as high as 10 cm⁻¹ for ferromagnetic and -50 cm⁻¹ for antiferromagnetic coupling. doi.org

These computational approaches are not limited to radical interactions. They are also employed to estimate the energies of more common non-covalent bonds, such as hydrogen bonds and halogen bonds, which are crucial for the supramolecular assembly of fluorinated compounds. acs.orgresearchgate.net Calculations can determine the stabilization energy of specific interactions, such as C—H⋯F bonds, which have been found to be highly stabilizing. researchgate.net The insights gained from these molecule-molecule interaction energy calculations are valuable for rationalizing observed crystal packing preferences and for predicting the formation of different packing modes. nih.gov

Interaction TypeComputational MethodTypical Calculated Energy (kcal/mol)Significance in Crystal Engineering
Hydrogen Bonding DFT (e.g., B3LYP/6-31+G(d,p))~2.75 - 7.03 acs.orgDirects molecular assembly and stabilizes crystal lattices.
Halogen Bonding DFT, Atoms in Molecules (AIM)Variable, can be significantInfluences molecular conformation and creates specific supramolecular synthons. researchgate.net
π-π Stacking DFT, CASSCFDependent on geometryGoverns packing in aromatic systems, affecting electronic properties. doi.org
van der Waals Forces DFT with dispersion correctionWeak, but collectively importantControls overall packing density and stability. doi.org

In Silico Approaches for Predicting Reactivity and Selectivity

In silico methods are indispensable for predicting the chemical reactivity and selectivity of this compound, providing insights that can guide synthetic efforts and explain observed chemical behaviors. researchgate.net These computational studies primarily rely on DFT to model the electronic structure of the molecule. nih.govresearchgate.net

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's susceptibility to nucleophilic or electrophilic attack. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. MEP plots visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net These maps provide a visual guide to where the molecule is most likely to interact with other reagents. researchgate.net

Furthermore, Global Chemical Reactivity Descriptors are calculated to quantify reactivity. These parameters, derived from the conceptual DFT framework, include chemical hardness, softness, chemical potential, electronegativity, and the electrophilicity index. researchgate.net These descriptors help in understanding the stability and reactivity of the molecule in a quantitative manner. For example, a higher chemical hardness suggests lower reactivity. nih.gov The Fukui function is another local reactivity descriptor used to pinpoint the most reactive atomic sites within the molecule for specific types of reactions. nih.gov

Computational MethodInformation ProvidedApplication in Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis Energy and location of HOMO and LUMO.Predicts sites for electrophilic and nucleophilic attack; a smaller HOMO-LUMO gap indicates higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Mapping 3D visualization of charge distribution.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting sites for intermolecular interactions. researchgate.net
Global Reactivity Descriptors Chemical hardness, softness, electrophilicity index.Quantifies the overall stability and reactivity of the molecule. researchgate.net
Fukui Function Analysis Local reactivity of specific atomic sites.Pinpoints the most susceptible atoms for nucleophilic, electrophilic, or radical attack. nih.gov

Structure-Property Relationship (SAR) Studies through Computational Means

Computational Structure-Property Relationship (SAR) studies are crucial for understanding how the molecular structure of quinoxaline derivatives influences their physical, chemical, and biological properties. researchgate.netrsc.org These in silico analyses enable the rational design of new molecules with enhanced or specific functionalities. rsc.org

In the context of medicinal chemistry, computational SAR helps to correlate structural modifications with biological activity. nih.gov For example, molecular docking studies on quinoxaline derivatives have identified key amino acid residues (such as Glu-13, Tyr-61, Pro-89, Arg-96) within the binding pocket of the AMPA-receptor that are crucial for interaction. researchgate.net These computational models strongly correlate with in vivo biological screening, successfully predicting the anticonvulsant activity of new compounds. researchgate.net Similarly, in silico analyses have been used to identify quinoxaline derivatives as potential inhibitors of the main protease of SARS-CoV-2. nih.gov SAR studies have shown that specific linkers and substituents dramatically affect the anticancer activity of quinoxaline compounds; for instance, an NH-CO linker at position 2 enhances activity, whereas sulfonamide or thiourea (B124793) moieties at other positions can block it. mdpi.com

Beyond biological activity, computational methods are used to establish relationships between structure and physicochemical properties. For quinoxaline-based liquid crystals, molecular engineering guided by computational analysis allows for the systematic modification of molecular shape to direct self-assembly into desired mesophases. rsc.org In the development of chemical sensors, DFT calculations have been used to understand how fluorination of a dipyrrolylquinoxaline system enhances its binding affinity for anions like dihydrogen phosphate (B84403) by three orders of magnitude compared to its non-fluorinated counterpart. acs.org

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is also a key component of modern SAR studies. nih.gov By calculating properties like lipophilicity, solubility, and bioavailability scores, researchers can screen drug candidates for favorable pharmacokinetic profiles early in the development process, ensuring they possess drug-like characteristics according to established principles like Lipinski's rules. nih.govnih.gov

Research AreaStructural ModificationPredicted/Observed Property ChangeComputational Method
Anticonvulsant Activity Varied substituents on the quinoxaline core.Altered binding affinity to AMPA-receptor. researchgate.netMolecular Docking
Anticancer Activity Introduction of NH-CO vs. NHSO2- linkers.Enhancement vs. blocking of activity. mdpi.comSAR Analysis
Antiviral Activity Indolo[2,3-b]quinoxaline hybrid.High selectivity index against H1N1 virus. nih.govIn Silico Analysis, IC50 Calculation
Liquid Crystals Systematic modification of molecular shape.Directed self-assembly into different mesophases. rsc.orgMolecular Engineering/Modeling
Anion Sensing Fluorination of dipyrrolylquinoxaline.1000-fold increase in binding affinity for H2PO4-. acs.orgDFT Calculations
Drug-Likeness Various quinoxaline derivatives.Prediction of ADME properties and bioavailability score. nih.govSwissADME Web Tool

Academic Applications and Future Research Directions of Quinoxaline 2 Sulfonyl Fluoride

Quinoxaline-2-sulfonyl Fluoride (B91410) as a Versatile Chemical Building Block

The inherent reactivity and stability of the sulfonyl fluoride group, combined with the quinoxaline (B1680401) scaffold, make Quinoxaline-2-sulfonyl fluoride a valuable building block in organic synthesis. researchgate.netnih.gov This dual functionality allows for the creation of diverse and complex molecular architectures.

Facile Construction of Complex Molecular Architectures

The quinoxaline core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netnih.govmdpi.comcore.ac.uk The presence of the sulfonyl fluoride moiety on this scaffold provides a reactive handle for further functionalization. researchgate.net This allows for the straightforward incorporation of the quinoxaline motif into larger, more complex molecules. For instance, the sulfonyl fluoride can readily react with various nucleophiles, enabling the construction of diverse derivatives. rhhz.net The ability to perform late-stage functionalization on the quinoxaline core is a significant advantage in the synthesis of novel compounds with potential therapeutic applications. researchgate.netnih.gov

Recent research has demonstrated methods for the direct C-H functionalization of the quinoxaline ring system, providing an efficient route to substituted quinoxalinones. researchgate.net This, coupled with the reactivity of the sulfonyl fluoride group, opens up avenues for creating a wide array of intricate molecular structures. nih.gov

Design and Synthesis of Modular Libraries via SuFEx Click Chemistry

The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of complex molecules. rhhz.neteurekalert.orgnih.govsigmaaldrich.com This robust and high-yield reaction is characterized by its operational simplicity and tolerance to a wide range of functional groups. nih.govsigmaaldrich.com this compound is an ideal substrate for SuFEx reactions, allowing for the rapid and modular assembly of compound libraries. researchgate.netresearchgate.net

SuFEx chemistry relies on the unique reactivity of the S(VI)-F bond, which is stable under many conditions but can be selectively activated to react with nucleophiles. rhhz.neteurekalert.orgsigmaaldrich.com This "click" reactivity enables the connection of molecular fragments with high efficiency and specificity. nih.gov By employing this compound as a SuFExable hub, researchers can readily generate libraries of compounds with diverse functionalities. researchgate.netresearchgate.net This modular approach is particularly valuable in drug discovery, where the rapid synthesis and screening of large numbers of compounds are essential for identifying new therapeutic leads. nih.gov

The table below illustrates the key features of SuFEx chemistry that make it suitable for generating modular libraries.

Feature of SuFEx ChemistryRelevance to Modular Library Synthesis
High Yields Ensures efficient conversion of starting materials into desired products, maximizing the output of the library. nih.govsigmaaldrich.com
Simple Reaction Conditions Allows for high-throughput synthesis without the need for complex setups or purification procedures. nih.govsigmaaldrich.com
Wide Functional Group Tolerance Enables the use of a broad range of building blocks, leading to greater diversity in the synthesized library. eurekalert.orgnih.gov
Robust and Reliable Provides consistent results, which is crucial for the systematic exploration of chemical space. rhhz.netnih.gov

Contributions to Medicinal Chemistry Design and Chemical Biology Probes

The unique properties of the sulfonyl fluoride group have positioned it as a "privileged warhead" in medicinal chemistry and chemical biology. rsc.org Its balanced reactivity and stability make it an excellent tool for designing covalent modifiers and chemical probes. rsc.org

Rational Design Principles for Covalent Modifiers and Chemical Probes

The sulfonyl fluoride moiety exhibits a favorable balance of aqueous stability and protein reactivity, making it well-suited for biological applications. rsc.org Unlike more reactive electrophiles, sulfonyl fluorides are less prone to non-specific reactions, leading to greater selectivity for their intended targets. nih.govnih.gov This allows for the rational design of covalent inhibitors that can selectively target specific amino acid residues within a protein's binding site. nih.govnih.gov

The design of such probes often involves incorporating the sulfonyl fluoride group into a known ligand for a target protein. nih.govnih.gov This strategy leverages the binding affinity of the ligand to deliver the reactive warhead to the desired location, leading to site-specific covalent modification. nih.gov The stability of the sulfonyl fluoride group also allows for its use in developing probes for in vivo applications, including PET tracers. nih.gov

Targeted Covalent Engagement with Specific Protein Residues (e.g., Serine, Threonine, Tyrosine, Lysine, Histidine)

A key advantage of sulfonyl fluorides is their ability to react with a broader range of nucleophilic amino acid residues compared to traditional cysteine-targeting warheads. rsc.orgnih.govmdpi.com The sulfonyl fluoride electrophile has been shown to covalently modify not only the highly reactive serine residues in proteases but also context-specific threonine, lysine, tyrosine, and histidine residues. rhhz.netrsc.orgnih.gov This expanded targeting scope significantly broadens the range of proteins that can be addressed with covalent inhibitors. nih.govnih.gov

The table below summarizes the amino acid residues that can be targeted by sulfonyl fluoride-based probes.

Amino Acid ResidueType of Nucleophile
SerineHydroxyl
ThreonineHydroxyl
TyrosinePhenolic Hydroxyl
LysineAmine
HistidineImidazole (B134444)

The ability to target these various residues opens up new avenues for drug discovery, particularly for proteins that lack a readily accessible cysteine residue in their binding pocket. nih.govnih.gov For instance, sulfonyl fluoride-containing probes have been successfully used to target histidine residues in proteins like cereblon. nih.govrsc.org

Development of Activation-Free Sulfonyl Fluoride Probes for Fragment Screening

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds. A recent development in this area is the use of activation-free sulfonyl fluoride probes for fragment screening. mdpi.comnih.gov In this strategy, a sulfonyl fluoride warhead is coupled to a diverse library of small molecular fragments. mdpi.comkinetolab.com

These "sulfonyl fluoride bits" (SuFBits) can then be screened against a protein target. mdpi.comnih.gov If a fragment binds to a pocket on the protein, the proximity of the sulfonyl fluoride warhead facilitates its covalent reaction with a nearby nucleophilic residue. mdpi.com This covalent labeling event can be readily detected by mass spectrometry, allowing for the rapid identification of weak-binding fragments that would be difficult to detect using traditional biophysical methods. mdpi.comnih.gov This approach provides a powerful tool for identifying new starting points for drug discovery. mdpi.comkinetolab.com

Scaffolding in Drug Discovery Methodologies (emphasizing design and structure-activity relationships)

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for the design of novel therapeutic agents. researchgate.net Its rigid, planar, and aromatic nature allows for predictable interactions with biological targets, making it an ideal starting point for developing inhibitors. The design of new drugs often involves modifying the quinoxaline core to optimize binding affinity and selectivity for specific enzymes or receptors. frontiersin.orgnih.gov Researchers frequently employ strategies such as hybridization, where the quinoxaline nucleus is combined with other pharmacophoric groups to create new derivatives with enhanced biological activity. frontiersin.org

Structure-activity relationship (SAR) studies are crucial in this process, systematically exploring how different substituents on the quinoxaline ring affect the compound's potency. For instance, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a series of quinoxaline-based derivatives were designed to be ATP-competitive. nih.gov A profound study of the SAR of type-II VEGFR-2 inhibitors guided the design of these new compounds. nih.gov Among the synthesized derivatives, 1-(2-((4-methoxyphenyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-yl)-3-phenylurea showed the highest inhibitory activity against VEGFR-2. nih.gov This highlights the importance of the urea (B33335) linkage and the specific substitution pattern on the quinoxaline core for potent inhibition.

Further SAR studies on VEGFR-2 inhibitors revealed that incorporating a 3-methylquinoxalin-2(1H)-one scaffold and linking it to different hydrophobic moieties via an amide linker could produce potent candidates. rsc.org One compound from this series, which included these specific structural features, exhibited a very strong inhibitory activity with an IC₅₀ value of 2.7 nM, surpassing the reference drug sorafenib. rsc.org

Similarly, in the pursuit of Epidermal Growth Factor Receptor (EGFR) inhibitors, a series of non-covalent imidazo[1,2-a]quinoxaline-based compounds were designed and synthesized. nih.gov The design strategy involved replacing known inhibitor templates with the imidazo[1,2-a]quinoxaline (B3349733) core and modifying substituent positions to improve efficacy and reduce metabolic liabilities. nih.gov Several of these compounds demonstrated potent inhibition of wild-type EGFR and also showed significant activity against gefitinib-resistant cancer cell lines, indicating their potential to overcome drug resistance. nih.gov

The table below summarizes the anti-proliferative activities of several quinoxaline derivatives against various cancer cell lines, illustrating the structure-activity relationships.

Compound ReferenceTarget/Cell LineActivity (IC₅₀)Key Structural Features
VIIa VEGFR-2High Inhibitory ActivityQuinoxaline-urea hybrid
17b VEGFR-22.7 nM3-Methylquinoxalin-2(1H)-one with amide linker
6b EGFR (gefitinib-resistant H1975)3.65 µMImidazo[1,2-a]quinoxaline core
19 MGC-803 (Gastric Cancer)9 µM1,3-Diphenylurea-quinoxaline
20 T-24 (Bladder Cancer)8.9 µM1,3-Diphenylurea-quinoxaline

This table presents a selection of research findings on the inhibitory activities of various quinoxaline-based compounds.

Role in Materials Science and Organic Electronics Research

The unique electronic properties of the quinoxaline moiety, characterized by its electron-deficient nature, make it a valuable building block in materials science, particularly in the field of organic electronics. frontiersin.orgnih.gov Its structural diversity allows for precise tuning of molecular structures, enabling the optimization of material properties for specific electronic applications. beilstein-journals.orgnih.gov

Design of Electron Transport Materials and Organic Semiconductors

Quinoxaline derivatives are increasingly recognized for their potential as electron transport materials (ETMs) and n-type semiconductors. beilstein-journals.orgnih.gov The electron-withdrawing character of the pyrazine (B50134) ring within the quinoxaline structure facilitates electron injection and transport. frontiersin.orgnih.gov Functionalization of the quinoxaline core is a key strategy to modulate its electronic properties. beilstein-journals.orgnih.gov For example, introducing electron-withdrawing groups, such as fluorine atoms, can enhance intermolecular interactions, improve molecular packing, and boost charge transport capabilities. beilstein-journals.orgnih.gov

Researchers have designed and synthesized novel alternating donor-acceptor (D-A) polymers where quinoxaline acts as the electron-deficient (acceptor) unit. frontiersin.orgnih.gov These materials exhibit strong intramolecular charge transfer, which is beneficial for charge transport along a single molecule. frontiersin.orgnih.gov The tunable properties of quinoxaline derivatives, including high electron mobility and optimal energy levels, position them as promising candidates for high-performance, energy-efficient electronic systems. beilstein-journals.org

Applications in Organic Optoelectronic Devices (e.g., OSCs, OLEDs, OFETs)

The versatility of quinoxaline-based materials has led to their successful integration into a variety of organic optoelectronic devices. beilstein-journals.orgnih.gov

Organic Solar Cells (OSCs): Quinoxaline derivatives are used as non-fullerene acceptors (NFAs) in OSCs. beilstein-journals.orgrsc.org Their tunable energy levels and broad absorption spectra are critical for efficient light harvesting and charge separation. beilstein-journals.org The design of A-DA′D-A type small molecule acceptors incorporating a quinoxaline unit has proven effective in enhancing the open-circuit voltage (VOC) and power conversion efficiency (PCE) of OSCs. acs.org For example, a device based on the PM6:BQ-2Cl-FBr blend achieved a PCE of 11.54%. acs.org Quinoxaline-based acceptors are noted for their low reorganization energy and distinctive molecular packing, which help to reduce energy loss and improve charge generation and transport. rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, quinoxaline derivatives serve multiple roles, including as emitters and as electron transport layers (ETLs). rsc.orgtandfonline.com As emitters, particularly for thermally activated delayed fluorescence (TADF), they can achieve high efficiency. rsc.org For instance, OLEDs using DMAC-TTPZ, a TADF emitter with a quinoxaline-based acceptor, reached a maximum external quantum efficiency (EQE) of 15.3%. rsc.org As ETLs, novel quinoxaline-phosphine oxide small molecules (QPSMs) have been designed to improve electron injection and transport, with one optimized device showing an EQE of 6.12%. tandfonline.com

Organic Field-Effect Transistors (OFETs): Quinoxaline-based materials are explored as the semiconductor layer in OFETs. frontiersin.orgnih.gov A donor-acceptor polymer, PQ1, which combines an indacenodithiophene (IDT) donor with a quinoxaline acceptor, exhibited p-type semiconductor behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.orgnih.gov Another polymer, poly(quinacridone-diphenylquinoxaline) (PQCTQx), when annealed, showed a hole mobility of 1.2 × 10⁻² cm²/(V·s). mdpi.com These results demonstrate the significant potential of quinoxaline-type chromophores in constructing novel organic semiconductors for transistor applications. frontiersin.orgnih.gov

The performance of various quinoxaline-based optoelectronic devices is summarized in the table below.

Device TypeQuinoxaline-Based MaterialPerformance MetricValue
OSC PM6:BQ-2Cl-FBrPower Conversion Efficiency (PCE)11.54%
OSC AQx-2-basedPower Conversion Efficiency (PCE)16.64%
OLED DMAC-TTPZ (TADF Emitter)External Quantum Efficiency (EQE)15.3%
OLED MQxTPPO1 (ETL)External Quantum Efficiency (EQE)6.12%
OFET PQ1Hole Mobility0.12 cm² V⁻¹ s⁻¹
OFET PQCTQx (annealed)Hole Mobility1.2 × 10⁻² cm²/(V·s)

This table highlights key performance indicators for organic electronic devices incorporating quinoxaline-based materials.

Development of Functional Polymers and Polymeric Materials

The incorporation of quinoxaline units into polymer backbones is a successful strategy for creating functional materials with tailored optoelectronic properties. frontiersin.orgresearchgate.net Donor-acceptor (D-A) conjugated polymers are a prominent class, where the electron-accepting quinoxaline unit is paired with an electron-donating monomer. frontiersin.orgnih.gov The synthesis of these polymers is often achieved through methods like palladium-catalyzed Stille or Suzuki coupling reactions. frontiersin.orgacs.org

Future Research Perspectives and Challenges

Innovation in Sustainable and Scalable Synthetic Methodologies

A significant future direction in the chemistry of this compound and its parent structures lies in the development of sustainable and scalable synthetic methods. benthamdirect.comtandfonline.com Traditional synthesis often relies on toxic solvents, expensive reagents, or harsh reaction conditions. benthamdirect.comresearchgate.net Consequently, there is a strong push towards "green chemistry" approaches that minimize environmental impact. tandfonline.commdpi.com

Recent innovations have demonstrated the feasibility of synthesizing quinoxaline derivatives using eco-friendly catalysts and solvents. One novel method utilizes rainwater as both a solvent and a catalyst for the condensation reaction of aromatic 1,2-diamines and 1,2-dicarbonyl compounds, proceeding smoothly at ambient temperature. benthamdirect.comresearchgate.net Another green approach employs L-arabinose, a naturally occurring sugar, as a catalyst, which also promotes sustainability. tandfonline.com Other methodologies being explored include the use of recyclable solid acid catalysts like TiO₂-Pr-SO₃H and solvent-free reactions using catalysts such as hexafluoroisopropanol (HFIP), which can be recovered and reused. mdpi.commdpi.com

For the sulfonyl fluoride moiety specifically, developing sustainable protocols is a key challenge. digitellinc.com Recent progress includes enabling nucleophilic fluorination reactions in water using a surfactant-based catalytic system, which has been successfully applied to convert sulfonyl chlorides to sulfonyl fluorides. digitellinc.com Another innovative, green process involves reacting easily handled thiols or disulfides with SHC5® and potassium fluoride (KF) to produce sulfonyl fluorides with only non-toxic salts as by-products. osaka-u.ac.jpsciencedaily.com

Scalability is another critical challenge for industrial applications. d-nb.info Methods that are efficient on a lab scale must be adaptable to large-scale production without compromising yield or safety. d-nb.info Photoredox catalysis has been shown to be a mild and scalable method for preparing alkyl sulfonyl fluorides, with successful scale-up demonstrated using continuous stirred tank reactors. organic-chemistry.orgorganic-chemistry.org Nickel electrocatalysis also presents a scalable route for synthesizing aryl sulfonyl fluorides. d-nb.info Future research will likely focus on refining these innovative methods to make the synthesis of complex molecules like this compound more efficient, cost-effective, and environmentally benign. tandfonline.comosaka-u.ac.jp

Unraveling Novel Reactivity Modes and Mechanistic Insights

The sulfonyl fluoride group is renowned for its unique stability and selective reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netresearchgate.netsciencedaily.com This field, pioneered by Sharpless and colleagues, leverages the S(VI)-F bond's superior stability to thermal, hydrolytic, and redox conditions compared to its sulfonyl chloride counterpart. researchgate.netresearchgate.net Future research on this compound will likely focus on harnessing this reactivity to forge new molecular connections.

Key research directions include:

Exploring SuFEx Reactions: A primary focus will be the reaction of this compound with a wide array of nucleophiles, including phenols, amines, and thiols. researchgate.netmdpi.com Mechanistic studies, potentially using kinetic analysis and computational modeling, will be crucial to understand the activation barriers and transition states involved in these transformations. hmc.edu For instance, investigations into calcium bistriflimide-mediated SuFEx reactions could reveal pathways for catalysis, where the calcium ion acts as a Lewis acid to activate the sulfur(VI) center and stabilize the leaving fluoride. hmc.edu

Radical Fluorosulfonylation: The potential for this compound to participate in or be synthesized via radical pathways is another fertile area of investigation. researchgate.net Methods involving the generation of a fluorosulfonyl radical could lead to novel carbon-sulfur bond formations, expanding the synthetic utility of the quinoxaline core. researchgate.net

Palladium-Catalyzed Reactions: Recent studies have shown that alkyl sulfonyl fluorides can act as ambiphilic reagents in palladium(II)-catalyzed cyclopropanation of alkenes. chemrxiv.org Investigating whether this compound can undergo similar transformations, where the sulfonyl fluoride acts as both an acidifying group and an internal oxidant, could unlock new synthetic methodologies. chemrxiv.org Detailed mechanistic studies, including reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations, would be essential to elucidate the catalytic cycle, identifying the turnover-limiting and selectivity-determining steps. chemrxiv.org

A deeper understanding of these reactivity modes will not only expand the chemical space accessible from this compound but also provide insights applicable to the broader field of organosulfur chemistry. researchgate.net

Table 1: Potential Reactivity Modes and Mechanistic Studies for this compound

Reactivity ModeDescriptionKey Mechanistic QuestionsRelevant Research
Sulfur(VI) Fluoride Exchange (SuFEx)Nucleophilic substitution at the sulfur atom, displacing the fluoride ion. This is a highly reliable "click" reaction. researchgate.netsciencedaily.com- Role of catalysts (e.g., Lewis acids) in activating the S-F bond.
  • Kinetics and thermodynamics of the exchange with various nucleophiles (O, N, S-based). hmc.edu
  • Influence of the quinoxaline ring's electronics on reactivity.
  • researchgate.netmdpi.comhmc.edu
    Radical FluorosulfonylationReactions involving a fluorosulfonyl radical (•SO2F) intermediate, potentially generated via photoredox or electrochemical methods. researchgate.net- Methods for generating the quinoxaline-2-sulfonyl radical.
  • Regio- and stereoselectivity of radical addition to unsaturated systems.
  • Competing reaction pathways.
  • researchgate.net
    Palladium-Catalyzed Cross-CouplingUse as an ambiphilic reagent where the sulfonyl fluoride group acts as an internal oxidant in a catalytic cycle. chemrxiv.org- Feasibility of oxidative addition of the C-SO2F bond to a low-valent metal center.
  • Stability of organometallic intermediates.
  • Scope of compatible coupling partners.
  • chemrxiv.org

    Predictive Computational Modeling for De Novo Design of Quinoxaline-2-sulfonyl Fluorides

    Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with tailored properties. For this compound, computational modeling can guide the synthesis of new derivatives with enhanced biological activity or specific physical characteristics. nih.govnih.gov

    Future research in this area will likely involve:

    Structure-Based Drug Design (SBDD): For biological targets, molecular docking can predict the binding modes and affinities of this compound derivatives within a protein's active site. nih.govmdpi.com This approach has been successfully used to design quinoxaline derivatives as inhibitors for various kinases and other enzymes. mdpi.commdpi.com By modeling the covalent interaction between the sulfonyl fluoride warhead and nucleophilic residues (like lysine, tyrosine, or serine) in a target protein, researchers can design next-generation covalent inhibitors with high potency and selectivity. nih.gov

    Pharmacophore Modeling and QSAR: By analyzing a set of known active quinoxaline compounds, pharmacophore models can be generated to identify the key structural features required for activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to build mathematical models that correlate structural properties with biological activity, guiding the design of more potent analogs. mdpi.com

    De Novo Design Algorithms: These algorithms can generate entirely new molecular structures that fit a predefined pharmacophore or binding site model. nih.gov By using this compound as a starting fragment, these programs can suggest novel modifications to the quinoxaline core or substitutions on the ring to optimize interactions with a biological target. This approach was used in the design of novel quinoproteins, demonstrating the power of building complex functional systems from scratch. nih.gov

    Table 2: Computational Approaches for the Design of this compound Derivatives

    Computational MethodApplicationPredicted OutcomeExample from Literature
    Molecular DockingPredicting the binding orientation and affinity of a ligand to a protein target.- Binding energy (kcal/mol)
  • Key interacting residues
  • Covalent bond formation feasibility
  • Used to identify quinoxalinone compounds as potential EGFR kinase inhibitors. mdpi.com
    Pharmacophore GenerationIdentifying the essential 3D arrangement of functional groups responsible for biological activity.- 3D model of essential chemical features
  • Virtual screening filter
  • Employed to investigate the binding patterns of quinoxaline derivatives with PPARγ and SUR receptors. nih.gov
    Quantitative Structure-Activity Relationship (QSAR)Developing mathematical models to correlate chemical structure with biological activity.- Predictive equations for activity (e.g., IC50)
  • Guidance for structural modifications
  • Used to design quinoxaline molecules as VEGFR-2 inhibitors. mdpi.com
    De Novo DesignAlgorithmically generating novel molecular structures based on a set of constraints.- Novel chemical scaffolds
  • Optimized lead compounds
  • Applied to the design and synthesis of model quinoproteins. nih.gov

    Integration with High-Throughput Synthesis and Screening Platforms

    To rapidly explore the chemical space around the this compound core, its integration into high-throughput synthesis and screening (HTS) platforms is essential. ontosight.aiacs.org This combination accelerates the discovery of new compounds with desirable properties by enabling the creation and evaluation of large chemical libraries in a short period.

    Key integration strategies include:

    High-Throughput Synthesis: The robust nature of SuFEx chemistry makes this compound an ideal substrate for parallel synthesis. researchgate.net Libraries of derivatives can be generated by reacting the core molecule with an array of amines, alcohols, or phenols in microtiter plates. Furthermore, microdroplet reaction technology has emerged as a powerful platform for the rapid, catalyst-free synthesis of quinoxaline derivatives, offering millisecond reaction times and high conversion rates. nih.gov Adapting this technology could allow for the on-demand synthesis and screening of this compound analogs.

    High-Throughput Screening (HTS): Once synthesized, these libraries can be evaluated in HTS campaigns against various biological targets. nih.gov For example, a screen of sulfonyl fluoride-containing fragments led to the discovery of an inhibitor of the protein Ral, revealing a previously unknown druggable pocket. nih.gov The development of chemoselective turn-on probes and functional group assays can facilitate the screening process, providing a clear optical readout for enzymatic activity and reducing false positives. acs.org

    Chemoproteomics: This technology allows for the unbiased identification of protein targets for a given bioactive compound in a complex biological system. nih.gov By incorporating a clickable handle (such as an alkyne or azide) into the this compound structure, researchers can use the sulfonyl fluoride as a warhead to covalently label its protein targets in living cells. Subsequent proteomic analysis can then identify these targets, uncovering new mechanisms of action and potential therapeutic applications. nih.gov

    Exploration of Interdisciplinary Applications Beyond Current Paradigms

    The unique combination of the quinoxaline heterocycle and the sulfonyl fluoride reactive group opens doors to applications beyond traditional medicinal chemistry. researchgate.netresearchgate.netcore.ac.uk

    Promising interdisciplinary frontiers include:

    Chemical Biology: this compound derivatives can be developed as highly specific chemical probes to study protein function. nih.govrsc.org The sulfonyl fluoride can act as a covalent warhead to irreversibly label specific amino acid residues (Tyr, Lys, Ser, Thr, His), enabling target identification, occupancy studies, and the development of activity-based probes. mdpi.comnih.gov

    Materials Science: Sulfonyl fluorides are valuable building blocks for creating novel polymers via SuFEx polymerization. researchgate.net This "click" reaction can be used to synthesize high-performance polysulfates and other polymers with robust main-chain linkages. researchgate.net Quinoxaline-containing polymers are known for their potential use as electroluminescent materials and organic semiconductors. nih.gov Therefore, this compound could serve as a monomer for the synthesis of novel polymers with unique electronic, thermal, and optical properties.

    Agrochemicals: Heterocyclic compounds, including quinoxalines and sulfonamides, are prevalent in modern agrochemicals. mdpi.com The broad biological activity of quinoxalines suggests that derivatives of this compound could be explored as potential new herbicides, fungicides, or insecticides. core.ac.ukmdpi.com HTS platforms would be invaluable for screening compound libraries against relevant agricultural pests and pathogens.

    The exploration of these diverse applications will ensure that the potential of the this compound scaffold is fully realized, contributing to advancements across multiple scientific disciplines.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.